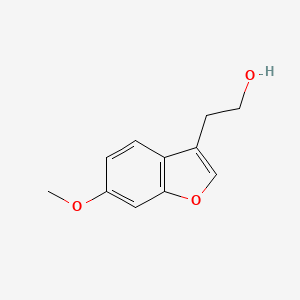

2-(6-Methoxy-benzofuran-3-yl)ethanol

CAS No.:

Cat. No.: VC14149577

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-(6-methoxy-1-benzofuran-3-yl)ethanol |

| Standard InChI | InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3 |

| Standard InChI Key | NHYHCROSVLBBSI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CO2)CCO |

Introduction

2-(6-Methoxy-benzofuran-3-yl)ethanol: A Comprehensive Review of Structure, Synthesis, and Potential Applications

Synthetic Routes and Catalytic Methods

The synthesis of 2-(6-Methoxy-benzofuran-3-yl)ethanol typically involves multi-step strategies, leveraging benzofuran-forming reactions and functional group modifications. Below are key approaches inferred from related benzofuran derivatives :

Benzofuran Core Synthesis

-

Catalytic Cyclization:

-

Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) catalyze one-pot pseudo three-component reactions between benzofuran-3(2H)-ones and alcohols to form alkylated derivatives .

-

Copper-mediated coupling: Alkynes and o-quinone methides undergo C–H functionalization to form benzofurans under copper catalysis .

-

-

Acid-Catalyzed Rearrangements:

Physical and Spectroscopic Properties

While direct data for 2-(6-Methoxy-benzofuran-3-yl)ethanol is limited, insights are drawn from analogous compounds:

Comparative Analysis with Related Compounds

The table below contrasts 2-(6-Methoxy-benzofuran-3-yl)ethanol with structurally similar molecules:

Challenges and Future Directions

-

Synthetic Optimization: Scaling up ethanol group installation while maintaining regioselectivity.

-

Biological Testing: In vitro and in vivo studies to validate hypothesized activities.

-

Derivatization: Functionalization of the ethanol group (e.g., esterification, etherification) to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume